molecular formula C18H13F2N3O B2406761 N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide CAS No. 1904178-70-6

N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide

Cat. No.: B2406761
CAS No.: 1904178-70-6
M. Wt: 325.319
InChI Key: LTJCYVSZMDWMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide is an organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a bipyridine moiety linked to a difluorobenzamide group. Bipyridine derivatives are known for their ability to form complexes with transition metals, making them valuable in various fields such as catalysis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide typically involves the coupling of a bipyridine derivative with a difluorobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated difluorobenzamide in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide involves its ability to form complexes with transition metals. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine moiety acts as a chelating ligand, stabilizing the metal center and facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used bipyridine derivative known for its strong chelating properties.

    4,4’-Bipyridine: Another bipyridine isomer used in coordination chemistry and materials science.

    Phenanthroline: A related compound with similar chelating properties but a different structural framework.

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide is unique due to the presence of both bipyridine and difluorobenzamide moieties, which confer distinct chemical and physical properties. The difluorobenzamide group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

3,4-difluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O/c19-15-4-3-13(9-16(15)20)18(24)23-10-12-5-7-22-17(8-12)14-2-1-6-21-11-14/h1-9,11H,10H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJCYVSZMDWMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.